
NOPO
概要
説明
作用機序
Target of Action
NOPO, also known as Noopept, primarily targets the brain, specifically the neurotransmission processes . It interacts with acetylcholine signaling pathways and promotes the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) . In another context, this compound is also known to interact with DNA polymerase η, promoting its ubiquitylation .
Mode of Action
Noopept’s mode of action is multifaceted. It boosts acetylcholine signaling, which is crucial for memory and learning processes . It also promotes the expression of BDNF and NGF, proteins that are essential for brain health, growth, and development . Furthermore, it defends against glutamate toxicity and enhances inhibitory neurotransmission in the brain . In the context of DNA polymerase η, this compound acts as an E3 ubiquitin ligase, promoting the ubiquitylation of the polymerase .
Biochemical Pathways
Noopept affects several biochemical pathways. It enhances acetylcholine signaling, which is a key pathway for memory and learning . It also influences the expression of BDNF and NGF, which are involved in the growth and survival of neurons .
Pharmacokinetics
Noopept has a short half-life (around 5-10 minutes in rats) and is eliminated from the brain within one hour after dosing . Its metabolite, cycloprolylglycine (cPG), is thought to be responsible for Noopept’s longer-term nootropic effects .
Result of Action
The result of Noopept’s action is primarily cognitive enhancement. It has been shown to improve focus, memory, and reduce irritability and emotional instability . In the context of DNA polymerase η, this compound’s action results in enhanced ubiquitylation of the polymerase, which may have implications for DNA repair and genomic stability .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficacy of Noopept may vary depending on the individual’s brain chemistry and overall health . In the context of DNA polymerase η ubiquitylation, the cellular environment and the presence of other proteins may influence this compound’s action .
準備方法
The synthesis of NOPO involves several steps, typically starting with the nitration of propanol. The process can be summarized as follows:
Nitration of Propanol: Propanol is treated with a nitrating agent, such as nitric acid, to introduce a nitro group, forming 3-nitropropanol.
Oxidation: The 3-nitropropanol is then oxidized to form 3-nitrooxypropanol.
Industrial production methods for this compound are designed to be efficient and scalable, ensuring that the compound can be produced in large quantities to meet demand. These methods often involve continuous flow processes and advanced purification techniques to achieve high purity levels .
化学反応の分析
NOPO undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form other nitro compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: this compound can be reduced to form 3-aminopropanol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound typically yields 3-aminopropanol, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
NOPO in Radiopharmaceuticals
Chelation Properties
This compound has been prominently utilized as a chelator for Gallium-68 in radiopharmaceuticals. Its favorable labeling properties make it highly recommendable for the reliable routine production of -radiopharmaceuticals, which are crucial for positron emission tomography (PET) imaging. The efficiency of this compound in this application stems from its ability to form stable complexes with Gallium-68, facilitating effective radiolabeling processes .
Case Study: Gallium-68 Peptides
A study highlighted the benefits of this compound as a chelator in the synthesis of -labeled peptides. The research demonstrated that this compound conjugates significantly enhance the yield and stability of radiolabeled compounds, making them suitable for clinical applications in oncology .
This compound and the Nociceptin Opioid Receptor System
Therapeutic Potential
The nociceptin opioid receptor (NOP) system, which includes the endogenous peptide nociceptin/orphanin FQ (N/OFQ), has been explored for its therapeutic potential in various conditions such as pain management, anxiety disorders, and substance abuse treatment. Recent findings suggest that NOP receptor agonists may provide benefits in treating chronic pain and reducing opioid dependence .
Clinical Trials and Research Findings
- Cebranopadol : This dual-targeted NOP agonist/MOP agonist is currently in Phase III clinical trials for pain treatment. Its development signifies a promising direction for NOP-targeted therapies .
- LY2940094 : An NOP antagonist under investigation for major depressive disorder and alcohol dependence is in Phase II clinical trials, showcasing the broader implications of targeting the NOP system .
Applications in Nanotechnology
SWCNT Production
This compound also plays a role in nanotechnology, particularly in the production of single-walled carbon nanotubes (SWCNTs). Recent funding initiatives have highlighted over 100 applications being developed globally, ranging from cancer treatment to desalination processes. The scalability of SWCNT production using this compound-based methods is expected to enhance the material's availability for diverse industrial applications .
Data Summary Table
Application Area | Compound Type | Clinical Status | Key Findings |
---|---|---|---|
Radiopharmaceuticals | Gallium-68 Peptides | Approved for use | High yield and stability in PET imaging |
Pain Management | Cebranopadol | Phase III Trials | Dual-targeted approach shows promise |
Mental Health | LY2940094 | Phase II Trials | Potential treatment for depression and addiction |
Nanotechnology | SWCNTs | Research Phase | Over 100 applications identified |
類似化合物との比較
NOPO can be compared with other compounds that have similar applications, such as:
生物活性
NOPO, the Drosophila ortholog of the TRAF-interacting protein (TRIP), plays a significant role in various biological processes, particularly in cell death regulation and genomic stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.
This compound functions primarily as an E3 ubiquitin ligase , which is crucial for the ubiquitylation process that regulates protein degradation and cellular signaling. Research has shown that this compound modulates Egr-induced cell death via a caspase-dependent but JNK-independent pathway. In Drosophila models, the expression of this compound was linked to the regulation of pro-apoptotic genes, influencing cell survival and death pathways.
Key Findings:
- Caspase Activation : this compound enhances caspase activation during Egr-triggered apoptosis, as demonstrated in several genetic screens where mutations affecting this compound altered cell death responses .
- Genomic Stability : this compound is involved in maintaining genomic integrity during early embryogenesis. It promotes the ubiquitylation of DNA polymerase η (Polη), facilitating translesion synthesis, which is critical for bypassing DNA damage during replication .
Data Table: Summary of this compound's Biological Functions
Case Study 1: Egr-Induced Cell Death
A study conducted by Merkle et al. (2009) utilized genetic screens to identify modifiers of Egr-induced cell death in Drosophila. The study revealed that overexpression of this compound could rescue defective eye phenotypes caused by Egr activation, confirming its role in apoptosis regulation through caspase pathways.
Case Study 2: Genomic Maintenance
In another investigation, researchers examined embryos from This compound mutant females, which exhibited mitotic arrest due to incomplete DNA replication. This study highlighted the importance of this compound in ensuring proper S-phase duration before mitosis, thereby preventing genomic instability .
Research Findings
- Ubiquitin Ligase Activity : this compound's role as an E3 ubiquitin ligase was confirmed through co-immunoprecipitation studies that demonstrated its interaction with Polη. This interaction is vital for the regulation of DNA repair mechanisms .
- Impact on Development : The absence of functional this compound leads to severe developmental defects in Drosophila embryos, including failure to progress past early developmental stages due to mitotic errors triggered by unreplicated DNA .
- Potential Therapeutic Insights : Understanding this compound's mechanisms may provide insights into therapeutic strategies for diseases characterized by dysregulated apoptosis or genomic instability, such as cancer.
特性
IUPAC Name |
3-[[4,7-bis[[hydroxy(hydroxymethyl)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N3O10P3/c18-12-29(24,25)10-16-4-2-15(9-28(22,23)8-1-14(20)21)3-5-17(7-6-16)11-30(26,27)13-19/h18-19H,1-13H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYVGVMHKCUCAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CO)O)CP(=O)(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N3O10P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of NOPO?
A1: this compound acts as a chelating agent, meaning it binds strongly to metal ions. This property is particularly important for its use with radioactive isotopes like Gallium-68 (⁶⁸Ga) in medical imaging (PET scans) [, , , ].
Q2: How does this compound interact with DNA polymerase η (Polη)?
A2: this compound, along with its Drosophila homolog TRIP, functions as an E3 ubiquitin ligase promoting the ubiquitination of Polη. This interaction enhances Polη's activity in translesion synthesis, a DNA damage tolerance process [].
Q3: Can you elaborate on the role of TRIP/NOPO in genomic stability?
A3: TRIP/NOPO forms an E2-E3 ubiquitination complex with BEN-UEV1A (E2 heterodimer). This complex is crucial for maintaining genomic integrity, especially during the early embryonic development in Drosophila [].
Q4: Does this compound interact with other proteins besides Polη?
A4: Yes, this compound has been found to interact with Bendless (BEN), an E2 ubiquitin-conjugating enzyme in Drosophila. This interaction is essential for proper embryonic development [].
Q5: Is there structural information available for this compound?
A5: While a full spectroscopic characterization is not publicly available, its molecular formula (C12H26N3O9P3) and structure are well-established [, , ].
Q6: What is the stability of this compound under various conditions?
A6: this compound demonstrates remarkable stability across a wide pH range, essential for radiolabeling procedures and in vivo applications [, ].
Q7: Are there specific formulation strategies employed with this compound?
A7: this compound is often conjugated to peptides to target specific tissues or receptors. This conjugation process usually involves amide bond formation at its carboxylic acid moiety [, ].
Q8: Does this compound exhibit any unique material compatibility?
A8: The presence of phosphinic acid groups in this compound's structure contributes to its high hydrophilicity, impacting its biodistribution and pharmacokinetic properties [].
Q9: Does this compound exhibit any catalytic activity?
A9: While this compound's primary function is chelation, its interaction with Polη indirectly influences the catalytic activity of the polymerase in DNA repair [].
Q10: What are the main applications of this compound?
A10: this compound is primarily used in the development of radiopharmaceuticals for PET imaging due to its ability to chelate ⁶⁸Ga efficiently [, , , ].
Q11: Have there been computational studies conducted on this compound?
A11: While specific computational studies are not detailed in the provided abstracts, its structural similarity to other TRAP chelators suggests its potential for computational modeling and QSAR studies [].
Q12: How does the structure of this compound contribute to its selectivity for Gallium-68?
A12: The arrangement of phosphinic acid groups and the triazacyclononane ring in this compound creates a coordination environment highly favorable for Ga3+ binding, surpassing carboxylate-based chelators like NOTA and DOTA [, ].
Q13: What is known about the pharmacokinetic profile of this compound conjugates?
A13: this compound conjugates tend to be more hydrophilic than DOTA or NODAGA counterparts, leading to rapid renal clearance, a desirable trait for minimizing radiation exposure [].
Q14: Has this compound been used in preclinical or clinical settings?
A14: Preclinical studies using ⁶⁸Ga-labeled this compound-peptide conjugates have shown promising results in targeting various receptors, including somatostatin receptors in neuroendocrine tumors and αvβ3 integrin in melanoma [, , ].
Q15: Are there specific drug delivery strategies being explored with this compound?
A15: The conjugation of this compound to various targeting peptides exemplifies its use in targeted drug delivery approaches, enhancing the accumulation of the radiotracer in desired tissues [, ].
Q16: What is the impact of metal ion contaminants on this compound labeling?
A16: While carboxylate-based chelators are susceptible to interference from metal ions like Zn2+, this compound exhibits superior resistance and can even displace Zn2+ from its coordination sphere, ensuring efficient ⁶⁸Ga labeling even in the presence of contaminants [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。